molecular formula C14H11N5O2 B5544127 7,9-dimethylpyrimido[4',5':3,4]pyrrolo[2,1-c][1,2,4]benzotriazine-8,10(7H,9H)-dione

7,9-dimethylpyrimido[4',5':3,4]pyrrolo[2,1-c][1,2,4]benzotriazine-8,10(7H,9H)-dione

Cat. No. B5544127
M. Wt: 281.27 g/mol
InChI Key: PTBSYXYYPCLRGH-UHFFFAOYSA-N
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Description

The compound of interest, due to its complex nomenclature, suggests a highly specific molecular architecture that likely contributes to its unique chemical and physical properties. While direct studies on this exact compound are not readily found, related research on dimethylpyrimido pyridazines and pyrrolopyrimidines provides insights into potential synthetic pathways, molecular interactions, and reactivity patterns that could be applicable.

Synthesis Analysis

The synthesis of related compounds often involves novel methodologies for pyrrole-ring annulation to an azine nucleus, such as the tandem SNH–SNH process, indicating complex synthetic pathways that might be relevant for the compound (Gulevskaya et al., 2001). Additionally, reactions with secondary amines in the presence of oxidants have been used to produce derivatives, suggesting oxidative conditions might play a role in its synthesis (Gasparyan et al., 2016).

Molecular Structure Analysis

The molecular structure of similar compounds demonstrates significant π-electron richness, particularly in pyrrole rings, suggesting that electronic distributions heavily influence reactivity and potentially the molecular geometry of the target compound (Tsupak et al., 2003).

Chemical Reactions and Properties

Ring transformations and photo-induced oxidation reactions indicate that compounds within this family exhibit rich chemical reactivity, capable of undergoing transformations under specific conditions, such as the presence of amines or upon irradiation (Naya & Nitta, 2004). These reactions often lead to the formation of novel pyrrole derivatives or engage in autorecycling oxidizing processes.

Physical Properties Analysis

While specific studies on the physical properties of “7,9-dimethylpyrimido[4',5':3,4]pyrrolo[2,1-c][1,2,4]benzotriazine-8,10(7H,9H)-dione” are not identified, analogous research on dimethylpyrimido pyridazines suggests that solubility, melting points, and other physical characteristics are significantly influenced by the substituents and the overall molecular framework, affecting their stability and reactivity (Gulevskaya et al., 2005).

Scientific Research Applications

Pharmacokinetics and Metabolism

Research on pharmacokinetics and metabolism focuses on understanding how substances are absorbed, distributed, metabolized, and excreted in humans or animals. For example, studies on compounds such as CP-93,393 have explored the excretion, biotransformation, and pharmacokinetics of new drug candidates, highlighting the importance of understanding metabolic pathways and potential therapeutic applications (Prakash et al., 1998).

Environmental Exposure and Toxic Effects

Environmental exposure studies assess the extent to which humans and animals are exposed to various chemicals, including pesticides and pollutants. Such research is crucial for developing public health policies regarding the regulation and use of these chemicals. For instance, the study on the environmental exposure to organophosphorus and pyrethroid pesticides in South Australian preschool children demonstrates the widespread exposure to these compounds and the need for monitoring and regulatory measures to protect vulnerable populations (Babina et al., 2012).

Biomonitoring Techniques

Biomonitoring techniques are essential for assessing exposure to hazardous substances and their potential health effects. Research in this area develops methods for detecting and quantifying chemical compounds in biological samples, such as urine or hair. For example, the development of a method for measuring heterocyclic aromatic amines in human hair represents a non-invasive approach to monitoring exposure to potential carcinogens found in cooked meats and other foods (Bessette et al., 2009).

properties

IUPAC Name

12,14-dimethyl-1,8,9,12,14-pentazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,8,10,16-hexaene-13,15-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O2/c1-17-11-8(13(20)18(2)14(17)21)7-19-10-6-4-3-5-9(10)15-16-12(11)19/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTBSYXYYPCLRGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C3N=NC4=CC=CC=C4N3C=C2C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,9-Dimethyl-7H-5,6,7,9,11a-pentaaza-benzo[a]fluorene-8,10-dione

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